molecular formula C10H8BrClN2 B13701847 3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole

3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole

Cat. No.: B13701847
M. Wt: 271.54 g/mol
InChI Key: WWSWCSRSRCOZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole is a high-value brominated and chlorinated pyrazole derivative designed for advanced research and development applications. This compound serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery, providing a versatile scaffold for the construction of more complex molecules. The pyrazole core is a privileged structure in pharmacology, known to be present in compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties . The strategic halogen substitutions (bromine and chlorine) on the aromatic rings enhance the potential of this molecule for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable building block for creating targeted libraries of novel bioactive agents. Researchers can utilize this compound to explore new therapeutic candidates or as a key intermediate in multi-step synthetic pathways. Its structural features are commonly investigated for developing ligands that interact with various enzymes and receptors. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All procedures involving this chemical should be conducted by qualified professionals in appropriately equipped laboratories.

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

3-(3-bromophenyl)-5-chloro-1-methylpyrazole

InChI

InChI=1S/C10H8BrClN2/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,1H3

InChI Key

WWSWCSRSRCOZOT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-(3-Bromophenyl)-1-methyl-1H-pyrazole as a Precursor

One fundamental step in preparing 3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole involves synthesizing 3-(3-Bromophenyl)-1-methyl-1H-pyrazole, which serves as a key intermediate.

  • Method Overview : The synthesis starts with 3-(3-bromo-phenyl)-1H-pyrazole, which is deprotonated using sodium hydride in tetrahydrofuran (THF) at 0°C for 30 minutes. Subsequently, methyl iodide is added dropwise at room temperature and stirred for 4 hours to methylate the pyrazole nitrogen, yielding 3-(3-Bromophenyl)-1-methyl-1H-pyrazole with a 99% yield.

  • Reaction Scheme :

    • 3-(3-Bromo-phenyl)-1H-pyrazole + NaH (in THF, 0°C, 0.5 h) → Pyrazole anion intermediate
    • Pyrazole anion + Methyl iodide (in THF, 20°C, 4 h) → 3-(3-Bromophenyl)-1-methyl-1H-pyrazole
  • Key Data :

Step Reagents/Conditions Duration Yield (%) Notes
Deprotonation Sodium hydride, THF, 0°C 0.5 h - Formation of pyrazole anion
Methylation Methyl iodide, THF, 20°C 4 h 99 High purity, brown liquid
  • Characterization : LC/MS analysis confirmed 99% purity with a retention time of 4.1 minutes and molecular ion peak at 239.0 (M+1).

Integration of Bromophenyl Substituent and Chloropyrazole Core

The final target compound, this compound, can be assembled by combining the bromophenyl-substituted pyrazole core with the 5-chloro substituent introduced via the above methods.

  • Synthetic Route Summary :

    • Preparation of 3-(3-bromophenyl)-1H-pyrazole.
    • Methylation at the N1 position using sodium hydride and methyl iodide.
    • Introduction of the 5-chloro substituent via chlorination or Vilsmeier-Haack formylation followed by chlorination steps.
  • Alternative Approaches : Some literature suggests direct halogenation of pyrazole derivatives or use of organometallic intermediates for installing halogen substituents, but these methods often suffer from low yields or require complex starting materials.

Summary Table of Preparation Methods for this compound

Step No. Reaction Step Reagents/Conditions Yield (%) Notes
1 Synthesis of 3-(3-bromo-phenyl)-1H-pyrazole Condensation of hydrazines with appropriate precursors Variable Starting material for methylation
2 Methylation of pyrazole N1 Sodium hydride, methyl iodide, THF, 0-20°C 99 High yield, mild conditions
3 Introduction of 5-chloro substituent Vilsmeier-Haack reaction (DMF/POCl3, 120°C) 50-67 Optimized conditions required

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position Variations: 3-Bromophenyl vs. 4-Bromophenyl

  • 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde (C₁₈H₁₃BrClN₂O): This analog features a 4-bromophenyl group and a 4-chlorobenzyl substituent. X-ray crystallography reveals dihedral angles of 74.91° between the pyrazole and chlorophenyl rings, suggesting steric hindrance that may reduce biological activity.
  • 1-(4-Bromophenyl)-3-methyl-1H-pyrazole :
    Lacking the 5-chloro substituent, this derivative (C₁₀H₉BrN₂) highlights the importance of halogenation at position 5. The absence of chlorine may reduce electrophilicity and binding affinity to targets like enzymes or receptors .

Substituent Type Variations: Chloro vs. Methoxy/Amino Groups

  • 3-(3-Bromophenyl)-1H-pyrazol-5-amine (C₉H₈BrN₃): The 5-amino group introduces hydrogen-bonding capability, which could improve solubility but reduce metabolic stability compared to the chloro group in the target compound. Such analogs are often explored for kinase inhibition .
  • 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide :
    The methoxy group at position 5 (electron-donating) contrasts with the chloro group (electron-withdrawing) in the target compound. Methoxy derivatives often exhibit altered pharmacokinetics, such as prolonged half-life, but may lack the reactivity of chloro-substituted pyrazoles .

Core Structure Variations: Pyrazole vs. Chalcone

  • (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on: A chalcone derivative with a 3-bromophenyl group (IC₅₀ = 42.22 μg/mL against MCF-7 cells).

Anticancer Potential

  • The target compound’s chloro and bromo substituents may enhance DNA intercalation or topoisomerase inhibition, mechanisms common in halogenated anticancer agents.
  • Inactive pyrazole derivatives (e.g., ’s compound) underscore the necessity of optimal substituent positioning for biological efficacy.

Biological Activity

3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a bromophenyl group at the 3-position and a chlorine atom at the 5-position of the pyrazole ring, which influences its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C10H8BrClN2C_10H_8BrClN_2, with a molecular weight of approximately 267.54 g/mol. The presence of halogen substituents, such as bromine and chlorine, enhances the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Compounds similar to this pyrazole have shown significant anticancer properties against various cancer cell lines, including lung, breast, and liver cancers. Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Properties : Pyrazoles are known for their antimicrobial activities against bacteria and fungi. The specific activity of this compound is still under investigation, but its structural features suggest promising potential against pathogens .
  • Anti-inflammatory Effects : Pyrazole derivatives have been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .

Anticancer Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in cancer therapy:

  • A study demonstrated that compounds containing the 1H-pyrazole scaffold showed significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • Another investigation reported that certain pyrazole derivatives exhibited IC50 values as low as 0.19 µM against specific cancer cell lines, indicating potent anticancer activity .

Antimicrobial Evaluations

The antimicrobial efficacy of pyrazoles has been documented in various studies:

  • In vitro tests revealed that certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogenic bacteria, showcasing their potential as antimicrobial agents .

Anti-inflammatory Mechanisms

The anti-inflammatory potential of pyrazoles has been explored:

  • Compounds derived from the pyrazole structure have been tested for their ability to reduce inflammation in animal models, demonstrating comparable effects to established anti-inflammatory drugs like indomethacin .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-(4-Bromophenyl)-5-chloro-1-methyl-1H-pyrazoleBromine at para positionDifferent electronic properties due to bromine's position
5-Chloro-3-methyl-1H-pyrazoleLacks bromine substituentSimpler structure; less complex reactivity
4-Amino-3-bromophenyl pyrazoleAmino group at para positionEnhanced solubility and potential biological activity

The unique combination of functional groups in this compound allows for diverse chemical modifications, making it valuable in drug design and development.

Q & A

Q. What are the established synthetic routes for 3-(3-Bromophenyl)-5-chloro-1-methyl-1H-pyrazole?

The compound is typically synthesized via multi-step routes involving cyclization and halogenation. A common approach involves:

Cyclization : Reacting hydrazine derivatives with β-keto esters or diketones to form the pyrazole core. For example, cyclization of 3-bromo-5-chloropyrazole intermediates with methylating agents like methyl iodide under basic conditions introduces the methyl group .

Bromophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution can incorporate the 3-bromophenyl moiety. Copper-catalyzed cross-coupling reactions are also effective for aryl-halogen bond formation .

Chlorination : Electrophilic chlorination using reagents like POCl₃ or NCS (N-chlorosuccinimide) at the 5-position of the pyrazole ring .
Key Methodological Tip : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. The methyl group at N1 typically appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • IR Spectroscopy : Confirm functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, C-Cl at ~700 cm⁻¹) .
  • X-ray Diffraction : Resolve structural ambiguities (e.g., dihedral angles between pyrazole and bromophenyl groups) using SHELX refinement .

Q. How are common impurities identified during synthesis?

  • HPLC-MS : Detect byproducts like dehalogenated derivatives (e.g., 3-phenyl analogs) or incomplete cyclization products.
  • ¹H NMR Integration : Compare peak ratios to identify unreacted starting materials (e.g., residual hydrazine signals).
  • Crystallographic Purity : Use single-crystal X-ray data to confirm absence of disordered atoms or solvent inclusions .

Advanced Research Questions

Q. How can conflicting NMR data for pyrazole derivatives be resolved?

Conflicts often arise from dynamic processes (e.g., ring puckering) or solvent effects. Strategies include:

  • Variable-Temperature NMR : Identify signal splitting due to conformational exchange.
  • NOESY Experiments : Detect spatial proximity between protons (e.g., methyl group and adjacent substituents) .
  • DFT Calculations : Predict chemical shifts using software like Gaussian or ORCA to cross-validate experimental data .

Q. What strategies improve crystallographic refinement of this compound using SHELX?

  • Disorder Modeling : Split atoms with partial occupancy (e.g., solvent molecules) using PART instructions in SHELXL .
  • Hydrogen Placement : Apply riding models for H-atoms with isotropic displacement parameters (Uiso = 1.2×Ueq of parent atom) .
  • Validation Metrics : Monitor R-factors (<5%), Flack parameter (for chirality), and ADP (atomic displacement parameter) consistency .

Q. How does substituent position affect biological activity in pyrazole analogs?

  • 3-Bromophenyl vs. 4-Bromophenyl : Steric and electronic differences alter binding to targets. For example, 3-bromo substitution may enhance hydrophobic interactions in enzyme active sites compared to 4-bromo derivatives .
  • Methyl Group at N1 : Increases metabolic stability by blocking oxidative demethylation pathways.
    Experimental Design : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) and correlate activity with Hammett σ values or steric bulk parameters .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Discrepancies often stem from reaction scale or purification methods. For example:

  • Small-Scale vs. Bulk Synthesis : Microwaves or flow reactors improve yields for small-scale reactions but may not scale linearly .
  • Chromatography Losses : Use preparative HPLC instead of gravity columns for polar intermediates .

Q. Why do crystallographic studies report varying dihedral angles for the bromophenyl group?

Differences arise from packing forces or solvent interactions. For example:

  • Polar Solvents (DMF, EtOAc) : Induce greater ring coplanarity (dihedral angle ~3–10°) via dipole interactions .
  • Nonpolar Solvents (Hexane) : Favor twisted conformations (dihedral angle >70°) due to reduced steric hindrance .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
CyclizationHydrazine hydrate, EtOH, reflux65–78
Bromophenyl CouplingCuI, Pd(PPh₃)₄, DMF, 80°C72–85
ChlorinationNCS, DCM, RT88–92

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Example)Reference
Space GroupTriclinic, P1
Dihedral Angle (Pyrazole-Bromophenyl)3.29°–74.91°
R-Factor0.039–0.052

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.